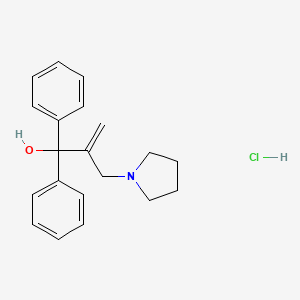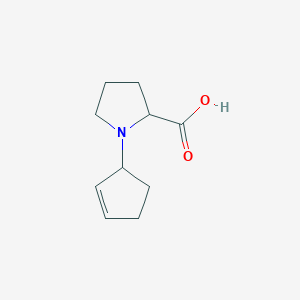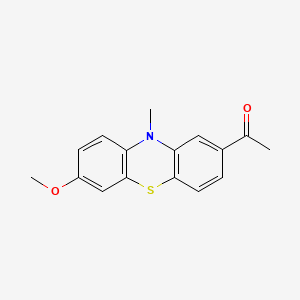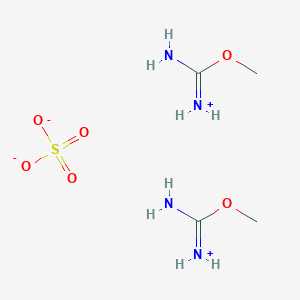
2-Methylisouronium sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylisouronium sulfate is a chemical compound with the molecular formula C2H8N4O4S. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its crystalline structure and high solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylisouronium sulfate can be synthesized through the reaction of methyl isocyanate with ammonium sulfate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using continuous-flow microreactor systems. These systems allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methylisouronium sulfate undergoes various chemical reactions, including nitration, oxidation, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound, leading to the formation of various oxidation products.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, resulting in the formation of substituted derivatives.
Major Products Formed:
- O-methyl-N-nitroisourea (from nitration)
- Various oxidation products (from oxidation)
- Substituted derivatives (from substitution)
Scientific Research Applications
2-Methylisouronium sulfate has a wide range of applications in scientific research:
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-Methylisouronium sulfate involves its interaction with specific molecular targets and pathways. For example, in the nitration reaction, the compound undergoes electrophilic substitution, where the nitronium ion (NO2+) attacks the methylisouronium moiety, leading to the formation of O-methyl-N-nitroisourea . This reaction is highly exothermic and requires careful control of reaction conditions to prevent side reactions and ensure high yield.
Comparison with Similar Compounds
- O-Methylisourea hemisulfate
- Methyl carbamimidate
- O-Methylpseudourea sulfate
Comparison: 2-Methylisouronium sulfate is unique due to its high solubility in water and its ability to undergo a wide range of chemical reactions. Compared to similar compounds like O-Methylisourea hemisulfate, it offers distinct advantages in terms of reactivity and versatility in synthetic applications .
Properties
Molecular Formula |
C4H14N4O6S |
|---|---|
Molecular Weight |
246.25 g/mol |
IUPAC Name |
[amino(methoxy)methylidene]azanium;sulfate |
InChI |
InChI=1S/2C2H6N2O.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4) |
InChI Key |
QSCPQKVWSNUJLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=[NH2+])N.COC(=[NH2+])N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



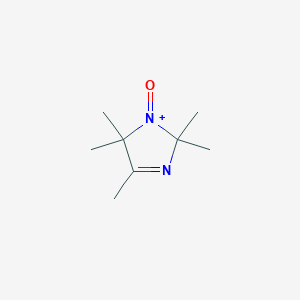
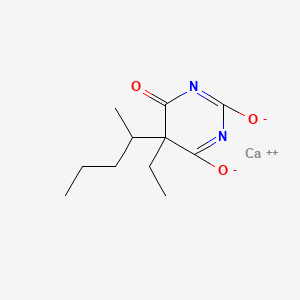
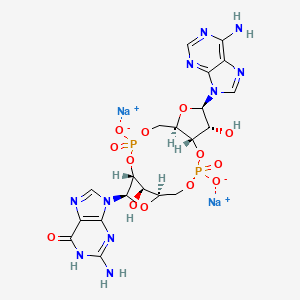
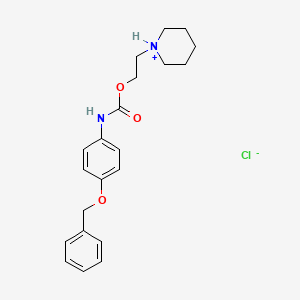
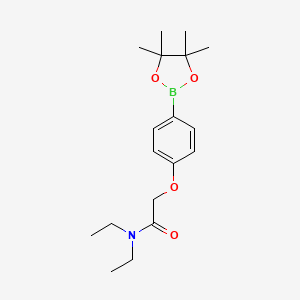
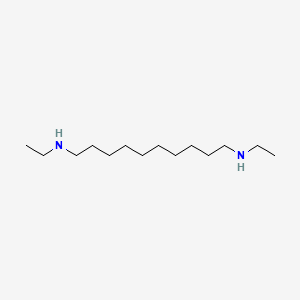
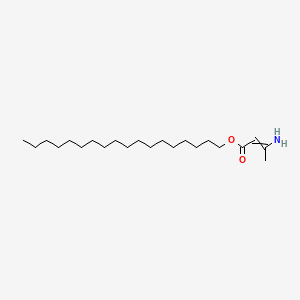
![tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)
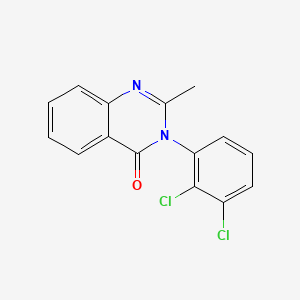
![triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride](/img/structure/B13733465.png)
